H-DL-Lys-DL-Gln-DL-xiIle-DL-Glu-DL-xiIle-DL-Lys-DL-Lys-DL-Phe-DL-Lys-OH
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Overview
Description
The compound with the PubChem CID 91691126, also known as Gap19, is a selective connexin 43 (Cx43) hemichannel blocker. It has no effect on gap junction coupling or Panx-1 channels. This compound is significant in the field of biomedical research due to its ability to modulate cellular communication, particularly in cardiomyocytes and astrocytes .
Preparation Methods
The synthesis of Gap19 involves the use of specific amino acids and peptide synthesis techniques. The compound is typically prepared through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Gap19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Gap19 has several scientific research applications:
Chemistry: It is used to study the properties and functions of connexin hemichannels.
Biology: It is used to investigate cellular communication and signal transduction pathways.
Medicine: It has potential therapeutic applications in treating conditions related to abnormal cellular communication, such as cardiac arrhythmias and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Gap19 exerts its effects by selectively inhibiting connexin 43 hemichannels. This inhibition reduces mitochondrial potassium influx in cardiomyocytes and attenuates glutamate-triggered ATP release in primary astrocytes. The molecular targets of Gap19 include connexin 43 hemichannels, which play a crucial role in cellular communication and signal transduction .
Comparison with Similar Compounds
Gap19 is unique compared to other connexin hemichannel blockers due to its selectivity for connexin 43. Similar compounds include:
Carbenoxolone: A non-selective connexin hemichannel blocker.
Laquinimod: A selective connexin 43 hemichannel blocker with different molecular targets.
Tonabersat: Another selective connexin 43 hemichannel blocker with distinct pharmacological properties .
Gap19 stands out due to its high selectivity and specific applications in biomedical research.
Properties
Molecular Formula |
C55H96N14O13 |
---|---|
Molecular Weight |
1161.4 g/mol |
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82) |
InChI Key |
IEAKEKFIXUZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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